molecular formula C6H10BrN3 B12929414 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B12929414
M. Wt: 204.07 g/mol
InChI Key: IZLOLKBRZPLXPH-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a pyrazole core, a privileged scaffold in drug discovery, substituted with a bromine atom and a flexible ethanamine side chain . The bromine moiety serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . The primary amino group on the ethyl chain can be utilized to form amide bonds or be functionalized as a urea or sulfonamide, making this reagent a valuable intermediate for constructing potential pharmacologically active molecules . Research into related pyrazole-based compounds has demonstrated their significance as key intermediates in the synthesis of small molecule inhibitors, including non-competitive β-secretase modulators investigated for Alzheimer's disease, phosphatidylinositol-3-kinase (PI3K) inhibitors targeted for oncology, and calcium release-activated calcium (CRAC) channel inhibitors explored for inflammatory conditions . As such, this compound is an essential scaffold for researchers developing novel therapeutic agents in these and other areas. Keep the product in a dark place, sealed in a dry environment, and store it at 2-8°C . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

2-(4-bromo-1-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C6H10BrN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2-3,8H2,1H3

InChI Key

IZLOLKBRZPLXPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CCN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine typically involves the following steps:

    Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved by reacting 1-methylpyrazole with bromine in the presence of a suitable solvent such as dichloromethane.

    Alkylation: The 4-bromo-1-methyl-1H-pyrazole is then reacted with ethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic substitution reactions under mild conditions. This site is activated by the electron-withdrawing nature of the pyrazole ring, facilitating displacement by nucleophiles such as amines, alkoxides, or thiols.

Example Reaction:

ReagentConditionsProduct
Sodium methoxideDMF, 80°C, 12 hours4-Methoxy-1-methylpyrazole derivative
PiperidineTHF, reflux, 6 hours4-Piperidino-1-methylpyrazole derivative

The reaction mechanism follows an aromatic nucleophilic substitution (S<sub>N</sub>Ar), where a Meisenheimer-like intermediate stabilizes the transition state.

Cross-Coupling Reactions via Suzuki-Miyaura

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl structures. This is critical in pharmaceutical intermediates.

Typical Protocol:

  • Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)

  • Base: Na<sub>2</sub>CO<sub>3</sub>

  • Solvent: DME/H<sub>2</sub>O (4:1)

  • Temperature: 90°C, 24 hours

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond.

  • Transmetallation: Arylboronic acid transfers to Pd(II).

  • Reductive Elimination: Biaryl product forms, regenerating Pd(0).

Amine-Functionalized Reactions

The ethylamine side chain undergoes characteristic amine reactions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0°C to form amides.
Example:
Compound+AcClN-Acetyl derivative\text{Compound} + \text{AcCl} \rightarrow \text{N-Acetyl derivative} (Yield: 85–90%).

Schiff Base Formation

Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to form imines.
Conditions: Ethanol, glacial acetic acid, reflux.

Alkylation

Primary amine reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K<sub>2</sub>CO<sub>3</sub>) to yield secondary amines.

Coordination Chemistry and Metal Complex Formation

The amine group acts as a ligand, coordinating to transition metals like Cu(II) and Pd(II). A structurally analogous compound, [4-bromo-2-(1H-pyrazol-3-yl)phenolato]–Cu(II), demonstrates bidentate coordination via phenolic oxygen and pyrazole nitrogen . This suggests potential for catalytic or bioactive metal complexes.

Proposed Coordination Modes:

  • Monodentate (amine-N)

  • Bridging (amine-N and pyrazole-N)

Condensation and Cyclization Reactions

The amine participates in cyclocondensation with carbonyl compounds to form heterocycles. For example, reaction with β-ketoesters yields pyrazolo[3,4-b]pyridine derivatives, which are pharmacologically relevant.

Key Cyclization Pathway:

  • Condensation with ethyl acetoacetate.

  • Intramolecular cyclization under acidic conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine exhibits potential anticancer properties. A study demonstrated that derivatives of pyrazole compounds can inhibit cancer cell proliferation. The mechanism appears to involve the modulation of cell signaling pathways, particularly those related to apoptosis and cell cycle regulation. For instance, a derivative showed significant cytotoxicity against various cancer cell lines, suggesting that further structural modifications could enhance efficacy .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preclinical studies have suggested that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent .

Agricultural Science

Pesticidal Properties
The compound has shown promise as a pesticide. Research indicates that pyrazole derivatives can act as effective agents against various agricultural pests. Field studies have reported that formulations containing this compound significantly reduce pest populations while maintaining crop health. This dual action is critical for sustainable agriculture practices .

Herbicide Development
Additionally, this compound has been explored for its herbicidal properties. It has been found to inhibit specific enzymes involved in plant growth, leading to effective weed management strategies. The selectivity of the compound allows for targeted application without harming desirable crops .

Material Science

Polymer Synthesis
In material science, this compound is utilized in the synthesis of novel polymers. Its reactivity with various monomers enables the production of materials with tailored properties for applications in coatings, adhesives, and composites. Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability .

Nanomaterials
The compound also plays a role in the development of nanomaterials. It has been used as a precursor in synthesizing nanoparticles with specific functionalities, which are applicable in drug delivery systems and catalysis. The unique properties imparted by the pyrazole moiety contribute to the performance of these nanomaterials in various applications .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Agricultural SciencePesticide DevelopmentReduces pest populations; maintains crop health
Herbicide DevelopmentInhibits growth enzymes; effective weed management
Material SciencePolymer SynthesisEnhances mechanical strength and thermal stability
NanomaterialsUsed as precursor for nanoparticles; improves functionality

Case Studies

  • Anticancer Study : A derivative of this compound was tested against human breast cancer cells (MCF7). Results showed a dose-dependent reduction in cell viability, with an IC50 value indicating significant potency compared to standard chemotherapeutics.
  • Field Trials on Pesticides : In a controlled agricultural setting, crops treated with formulations containing this compound exhibited a 70% reduction in aphid populations compared to untreated controls over a four-week period.
  • Polymer Application : A study on polymer composites revealed that incorporating this compound improved tensile strength by 30% compared to traditional polymer blends without it.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ethanamine group can play crucial roles in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Amine vs. Aryl Substituents: The ethylamine group in the target compound offers nucleophilic reactivity, enabling peptide coupling or Schiff base formation.
  • Electronic Modulation : Thiophene-containing analogues leverage sulfur’s electronegativity to alter electron density, impacting redox properties or binding affinity.

Research Findings and Trends

  • Solubility and Stability : The dihydrochloride salt form of the target compound () improves aqueous solubility, critical for in vivo studies . Fluorinated analogues () exhibit higher logP values, favoring blood-brain barrier penetration .
  • Patent Relevance : Bromo-pyrazoles are frequently patented as intermediates (), underscoring their industrial importance .

Biological Activity

The compound 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine , with the CAS number 710944-68-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC5_5H8_8BrN3_3
Molecular Weight190.04 g/mol
CAS Number710944-68-6
PurityNot specified
Storage ConditionsKeep in dark place, Inert atmosphere, 2-8°C

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. The biological activity of This compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression.

Case Study:
In a study evaluating the cytotoxic effects of pyrazole derivatives, a compound structurally related to This compound demonstrated an IC50_{50} value comparable to established anticancer agents like doxorubicin, indicating promising anticancer potential .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds similar to This compound have shown effectiveness against Gram-positive and Gram-negative bacteria.

Research Findings:
A recent investigation highlighted that certain pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that This compound could possess similar antimicrobial properties .

Enzyme Inhibition

Enzyme inhibition studies have revealed that some pyrazole derivatives act as effective inhibitors of protein kinases, which are critical in various signaling pathways related to cancer and other diseases.

Notable Inhibitory Effects:
Inhibition assays demonstrated that compounds with structural similarities to This compound could inhibit key kinases such as IGF1R and EGFR, which are implicated in tumor growth and survival .

The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, leading to downstream effects that inhibit cell proliferation or induce apoptosis in cancer cells.

Q & A

Q. Q1. What is the synthetic route for 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via a multi-step process starting from substituted pyrazole precursors. Key steps include:

  • Cyclization : Formation of the pyrazole core using monomethylhydrazine and ethyl acetoacetate under reflux conditions .
  • Halogenation : Bromination at the 4-position of the pyrazole ring using reagents like N-bromosuccinimide (NBS) in dichloromethane .
  • Functionalization : Introduction of the ethanamine side chain via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine .
    Intermediates (e.g., 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride) are characterized using 1H/13C NMR , FT-IR (to confirm carbonyl and amine groups), and mass spectrometry .

Advanced Synthesis Optimization

Q. Q2. How can regioselectivity challenges during bromination of the pyrazole ring be addressed?

Methodological Answer: Regioselectivity in bromination is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., methyl at the 1-position) direct bromination to the 4-position via resonance stabilization .
  • Reagent Choice : NBS in polar aprotic solvents (e.g., DMF) favors para-bromination, while radical initiators may alter selectivity .
  • Temperature Control : Low temperatures (-10°C to 0°C) minimize side reactions. Progress is monitored via TLC and HPLC , with isolated yields typically 60-75% .

Structural Confirmation

Q. Q3. Which advanced techniques validate the 3D structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and confirms the planar pyrazole ring .
  • 2D NMR : COSY and HSQC experiments assign proton-proton correlations and quaternary carbons, distinguishing between regioisomers .
  • DFT Calculations : Predict spectroscopic properties (e.g., IR vibrations) for comparison with experimental data .

Pharmacological Activity Assessment

Q. Q4. What in vitro models evaluate the antibacterial activity of this compound?

Methodological Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (IC50 reported as 8–32 µg/mL) .
  • Biofilm Inhibition : Quantified via crystal violet staining in 96-well plates, with efficacy compared to ciprofloxacin .
  • Cytotoxicity Screening : MTT assays on mammalian cells (e.g., HEK-293) ensure selectivity (therapeutic index >10) .

Environmental Impact Analysis

Q. Q5. How is the environmental persistence of brominated pyrazoles assessed?

Methodological Answer:

  • Hydrolysis Studies : Conducted at pH 4–9 to measure degradation half-life (t1/2) under simulated environmental conditions .
  • Bioaccumulation : Calculated using logP values (estimated 2.1 for this compound) and OECD 305 guidelines .
  • Ecotoxicity : Tested on Daphnia magna (LC50) and soil microbiota (respiration inhibition assays) .

Structure-Activity Relationship (SAR) Exploration

Q. Q6. How does substitution at the ethanamine moiety affect bioactivity?

Methodological Answer:

  • Amine Modifications : Acylation or alkylation of the amine group reduces antibacterial activity but enhances CNS permeability in in silico BBB penetration models .
  • Steric Effects : Bulky substituents decrease binding to bacterial topoisomerase IV (docking scores < -8.5 kcal/mol vs. native ligand at -10.2 kcal/mol) .
  • Electron-Withdrawing Groups : Nitro or cyano groups at the pyrazole 3-position improve MIC values by 4-fold .

Analytical Method Validation

Q. Q7. What protocols ensure accurate quantification in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Validate for linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (>85%) .
  • QC Samples : Include three concentrations (low, mid, high) tested over three days to assess inter-day precision (CV <15%) .
  • Matrix Effects : Evaluate using post-column infusion to check ion suppression/enhancement .

Addressing Data Contradictions

Q. Q8. Why do reported IC50 values vary across studies, and how can this be resolved?

Methodological Answer: Discrepancies arise from:

  • Assay Conditions : Differences in bacterial inoculum size (e.g., 1×10⁵ vs. 1×10⁶ CFU/mL) or growth media (Mueller-Hinton vs. LB broth) .
  • Compound Purity : HPLC purity thresholds (<95% vs. >98%) impact activity. Always report batch-specific purity .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets and identify outliers .

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